Divergent Target Engagement: G9a Substrate-Competitive Inhibition vs. Kinase ATP-Binding Profile
2,4-Dimethoxyquinazoline is characterized as a substrate-competitive inhibitor of G9a histone lysine methyltransferase . In contrast, 2,4-diamino-6,7-dimethoxyquinazoline (BIX01294) is a well-established G9a inhibitor with a reported cell-free IC₅₀ of 2.7 µM [1]. This represents a mechanistic divergence: the target compound competes with the histone substrate, not the S-adenosylmethionine (SAM) cofactor, offering a different mode of inhibition than BIX01294.
| Evidence Dimension | G9a Inhibition Mode & Potency |
|---|---|
| Target Compound Data | Substrate-competitive inhibitor; specific IC₅₀ data not independently located in peer-reviewed primary literature |
| Comparator Or Baseline | BIX01294: IC₅₀ = 2.7 µM (cell-free G9a assay) [1] |
| Quantified Difference | N/A — mode of inhibition differs (substrate-competitive vs. reported for BIX01294); quantitative IC₅₀ comparison not available |
| Conditions | G9a biochemical assay using histone-H3 substrate |
Why This Matters
The substrate-competitive mechanism of 2,4-dimethoxyquinazoline provides a differentiated tool compound profile for probing G9a biology, distinct from SAM-competitive or mixed inhibitors, which is critical for epigenetic probe selection.
- [1] MeilunBio. BIX01294 Product Description — G9a inhibitor IC₅₀ = 2.7 µM. View Source
